Cas no 156714-25-9 ((2S)-2,3-dimethoxypropan-1-ol)

(2S)-2,3-Dimethoxypropan-1-ol is a chiral secondary alcohol featuring two methoxy substituents at the 2- and 3-positions of the propanol backbone. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The dimethoxy groups enhance solubility in polar organic solvents, facilitating its use in nucleophilic substitutions or as a precursor for protecting group strategies. Its structural rigidity and functional group compatibility allow for selective modifications, enabling applications in ligand design and chiral auxiliaries. High purity grades ensure reproducibility in research and industrial processes, making it a reliable choice for synthetic chemistry applications.
(2S)-2,3-dimethoxypropan-1-ol structure
(2S)-2,3-dimethoxypropan-1-ol structure
Product name:(2S)-2,3-dimethoxypropan-1-ol
CAS No:156714-25-9
MF:C5H12O3
MW:120.146982192993
CID:4606674
PubChem ID:87931346

(2S)-2,3-dimethoxypropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2,3-dimethoxypropan-1-ol
    • Inchi: 1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
    • InChI Key: RXDAPJJFRLSRPX-YFKPBYRVSA-N
    • SMILES: O(C)[C@@H](CO)COC

Computed Properties

  • Exact Mass: 120.078644241g/mol
  • Monoisotopic Mass: 120.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 46.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: -0.7

(2S)-2,3-dimethoxypropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1700758-2.5g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
2.5g
$3220.0 2023-09-20
Enamine
EN300-1700758-0.25g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
0.25g
$813.0 2023-09-20
Enamine
EN300-1700758-10.0g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
10g
$7065.0 2023-06-04
Enamine
EN300-1700758-0.1g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
0.1g
$570.0 2023-09-20
Enamine
EN300-1700758-5g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
5g
$4764.0 2023-09-20
Enamine
EN300-1700758-0.5g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
0.5g
$1280.0 2023-09-20
Aaron
AR01DWE9-5g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
5g
$5436.00 2025-02-09
1PlusChem
1P01DW5X-1g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
1g
$2093.00 2024-06-20
1PlusChem
1P01DW5X-2.5g
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
2.5g
$4042.00 2024-06-20
1PlusChem
1P01DW5X-50mg
(2S)-2,3-dimethoxypropan-1-ol
156714-25-9 95%
50mg
$602.00 2024-06-20

(2S)-2,3-dimethoxypropan-1-ol Related Literature

Additional information on (2S)-2,3-dimethoxypropan-1-ol

Chemical Profile of (2S)-2,3-dimethoxypropan-1-ol (CAS No. 156714-25-9)

(2S)-2,3-dimethoxypropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 156714-25-9, is a chiral alcohol with significant utility in the field of pharmaceutical synthesis and organic chemistry. This compound belongs to the class of secondary alcohols, characterized by its two hydroxyl groups positioned on the second and third carbon atoms of a propane backbone. The (S) configuration at the chiral center imparts unique stereochemical properties, making it a valuable intermediate in the development of enantiomerically pure pharmaceuticals.

The molecular structure of (2S)-2,3-dimethoxypropan-1-ol consists of a three-carbon chain with hydroxyl groups at the 2nd and 3rd positions and methoxy groups at the 2nd and 3rd positions as well. This arrangement not only contributes to its reactivity but also makes it a versatile building block in synthetic chemistry. The presence of multiple functional groups allows for diverse chemical transformations, including oxidation, reduction, and esterification, which are pivotal in drug discovery and development.

In recent years, (2S)-2,3-dimethoxypropan-1-ol has garnered attention due to its role as a key intermediate in the synthesis of complex pharmaceutical molecules. Its chiral nature is particularly important in medicinal chemistry, where enantiomeric purity is critical for the efficacy and safety of therapeutic agents. The compound has been employed in the preparation of various bioactive compounds, including protease inhibitors and kinase inhibitors, which are essential in treating chronic diseases such as cancer and inflammation.

One of the most compelling applications of (2S)-2,3-dimethoxypropan-1-ol is its use in the synthesis of β-blockers, a class of drugs widely used to manage cardiovascular conditions. The stereochemistry of this compound allows for the precise construction of enantiomerically pure β-blockers, which exhibit improved pharmacological profiles compared to racemic mixtures. This has led to increased interest in asymmetric synthesis techniques that leverage (2S)-2,3-dimethoxypropan-1-ol as a precursor.

Recent advancements in catalytic asymmetric synthesis have further highlighted the importance of (2S)-2,3-dimethoxypropan-1-ol in constructing complex molecular architectures. Transition metal-catalyzed reactions, such as those involving palladium and rhodium complexes, have enabled efficient transformations of this compound into more intricate pharmacophores. These methods not only enhance yield but also improve scalability, making them attractive for industrial applications.

The pharmaceutical industry has also explored the use of (2S)-2,3-dimethoxypropan-1-ol in the development of novel antiviral agents. Its structural features allow for interactions with viral proteases and polymerases, making it a promising candidate for designing drugs that target infectious diseases. Preliminary studies have demonstrated its potential in inhibiting replication cycles of viruses by disrupting critical enzymatic pathways.

Beyond pharmaceutical applications, (2S)-2,3-dimethoxypropan-1-ol has found utility in agrochemical research. Its derivatives have been investigated as intermediates for herbicides and fungicides due to their ability to modulate plant growth regulators. The ability to fine-tune molecular structures through functional group modifications has opened new avenues for developing environmentally sustainable agrochemicals.

The synthesis of (2S)-2,3-dimethoxypropan-1-ol itself is an area of active research. Traditional methods often rely on chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee). However, recent innovations have focused on biocatalytic approaches using engineered enzymes that selectively convert racemic mixtures into enantiomerically pure forms. These biocatalytic methods are not only more efficient but also align with green chemistry principles by reducing waste and energy consumption.

The spectroscopic properties of (2S)-2,3-dimethoxypropan-1-ol, including its nuclear magnetic resonance (NMR) and infrared (IR) spectra, provide valuable insights into its molecular structure. High-resolution NMR techniques have been instrumental in confirming its stereochemistry and studying dynamic interactions with other molecules. These analytical tools are essential for quality control during pharmaceutical production and for understanding mechanistic pathways in drug metabolism.

In conclusion,(2S)-2,3-dimethoxypropan-1-ol (CAS No. 156714-25-9) is a multifaceted compound with broad applications across pharmaceuticals、agrochemicals,and materials science。 Its unique structural features,particularly its chiral center,make it an indispensable intermediate in synthetic chemistry。 As research continues to uncover new methodologies for its production and utilization,the importance of this compound is expected to grow further,driving innovation in drug discovery and industrial applications。

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